molecular formula C5H9BF3K B2952073 Potassium cyclobutylmethyltrifluoroborate CAS No. 2135480-21-4

Potassium cyclobutylmethyltrifluoroborate

Cat. No.: B2952073
CAS No.: 2135480-21-4
M. Wt: 176.03
InChI Key: CRVANUKYRAMQEY-UHFFFAOYSA-N
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Description

Potassium cyclobutylmethyltrifluoroborate (CAS 2135480-21-4) is an air- and moisture-stable organoboron reagent primarily used as a versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the cyclobutylmethyl group into more complex molecules . Its tetracoordinate boron center masks the inherent reactivity of the C-B bond, making it a protected form of boronic acid that resists protodeboronation and can be used in essentially stoichiometric quantities, unlike more sensitive boronic acids . This stability allows for easier handling and storage. The compound is a solid with a molecular formula of C5H9BF3K and a molecular weight of 176.03 g/mol, and it should be stored under an inert atmosphere at 2-8°C to maintain longevity . In research, this reagent enables the construction of C-C bonds with aryl and alkenyl electrophiles using palladium catalysis . Its application is particularly valuable in medicinal and process chemistry for the late-stage functionalization of molecules, including the exploration of structure-activity relationships . The cyclobutylmethyl group can impart distinct steric and metabolic properties to a target molecule, making this reagent valuable in the synthesis of pharmaceutical targets and natural product analogues . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;cyclobutylmethyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c7-6(8,9)4-5-2-1-3-5;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVANUKYRAMQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135480-21-4
Record name potassium (cyclobutylmethyl)trifluoroboranuide
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Synthetic Methodologies for Potassium Cyclobutylmethyltrifluoroborate

Direct Synthesis Strategies for Organotrifluoroborates

Direct synthesis strategies focus on forming the crucial carbon-boron bond and subsequently converting the intermediate into the stable potassium trifluoroborate salt. These methods often begin with unsaturated precursors or organohalides, building the cyclobutylmethyl-boron framework through established organometallic reactions. The final step in these sequences is typically the reaction of a boronic acid or boronic ester intermediate with potassium hydrogen fluoride (B91410) (KHF₂).

Hydroboration is a powerful method for the formation of carbon-boron bonds from alkenes. redalyc.org This reaction proceeds via the addition of a borane (B79455) reagent across a double bond. For the synthesis of a cyclobutylmethylboron precursor, the logical starting material is methylenecyclobutane (B73084).

The hydroboration of methylenecyclobutane with borane reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆) follows an anti-Markovnikov regioselectivity. youtube.com This means the boron atom adds to the less substituted carbon of the double bond (the methylene (B1212753) carbon), while a hydrogen atom adds to the more substituted carbon (the quaternary ring carbon). This regioselectivity is crucial as it directly yields the desired cyclobutylmethylborane structure. The reaction is typically stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond (syn-addition). redalyc.org

The resulting tri(cyclobutylmethyl)borane is not isolated but is immediately subjected to oxidative workup or, for the purpose of this synthesis, converted to a more stable boronic ester by reaction with a diol like pinacol (B44631). The boronic ester can then be readily converted to the final product, potassium cyclobutylmethyltrifluoroborate, by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂). nih.gov

Table 1: Hydroboration Route to this compound

Step Reactants Key Reagents Intermediate Product Final Product
1. Hydroboration Methylenecyclobutane BH₃·THF or B₂H₆ Tri(cyclobutylmethyl)borane -
2. Esterification Tri(cyclobutylmethyl)borane Pinacol Cyclobutylmethylpinacol boronate -

The direct borylation of unsaturated systems using transition metal catalysts provides another avenue to organoboron compounds. Copper(I)-catalyzed borylation reactions, in particular, have emerged as a cost-effective and efficient methodology. chinayyhg.com These reactions typically involve the addition of a copper-boryl species across a double or triple bond. mdpi.comresearchgate.net

In the context of synthesizing the cyclobutylmethyl boronate precursor, a copper-catalyzed hydroboration of methylenecyclobutane could be employed. The reaction mechanism generally involves the formation of a reactive copper-boryl intermediate from a copper(I) salt, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com This species then adds to the alkene. Subsequent protonolysis of the resulting organocopper intermediate yields the alkylboronate product. The choice of ligands and reaction conditions can influence the regioselectivity of the borylcupration step.

A classic and reliable method for creating a carbon-boron bond involves a two-step sequence starting from an organohalide. This route requires the precursor (bromomethyl)cyclobutane (B93029), which is accessible from cyclobutanemethanol (B45166). chemicalbook.comgoogle.com

The first step is a halogen-metal exchange. (Bromomethyl)cyclobutane is treated with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). This reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly nucleophilic cyclobutylmethyl-lithium intermediate.

In the second step, this intermediate is quenched by adding an electrophilic boron species, most commonly a trialkyl borate (B1201080) like triisopropyl borate or trimethyl borate. The cyclobutylmethyl-lithium attacks the electrophilic boron atom, displacing an alkoxide group and forming a lithium cyclobutylmethylboronic ester salt. Acidic workup hydrolyzes the remaining alkoxide groups to yield the corresponding cyclobutylmethylboronic acid. This crude boronic acid is then treated directly with KHF₂ to precipitate the stable, crystalline this compound.

Transmetalation offers a complementary approach to the halogen-metal exchange, often employing more moderate and functionally tolerant Grignard reagents. The synthesis begins with the preparation of the Grignard reagent, cyclobutylmethylmagnesium bromide, from (bromomethyl)cyclobutane and magnesium metal in an ethereal solvent like diethyl ether or THF.

This organomagnesium compound is then reacted with a trialkyl borate, such as triisopropyl borate. The reaction is a transmetalation where the cyclobutylmethyl group is transferred from magnesium to boron. The resulting boronic ester is subsequently hydrolyzed to the boronic acid during aqueous workup. As with other methods, the final step involves the conversion of the crude boronic acid to this compound by the addition of KHF₂. This Grignard-based route is often preferred for larger-scale syntheses due to the operational simplicity and lower cost of magnesium compared to alkyllithium reagents.

Table 2: Comparison of Direct Synthesis Strategies

Method Starting Material Key Reagents Advantages Disadvantages
Hydroboration Methylenecyclobutane BH₃·THF, Pinacol, KHF₂ High regioselectivity, mild conditions. Requires specific alkene precursor.
Halogen-Metal Exchange (Bromomethyl)cyclobutane n-BuLi, B(OiPr)₃, KHF₂ Reliable, well-established. Requires cryogenic temperatures, strong base.

| Transmetalation | (Bromomethyl)cyclobutane | Mg, B(OiPr)₃, KHF₂ | Good for larger scale, tolerates more functional groups. | Grignard formation can be sensitive to moisture. |

Functionalization of Cyclobutane (B1203170) Derivatives to Introduce the Boron Moiety

An alternative synthetic philosophy involves starting with a cyclobutane derivative that already contains the desired carbon skeleton and then introducing the boron functionality. This approach is particularly useful when the required cyclobutane precursor is readily available. A key strategy in this category is the direct, transition-metal-catalyzed conversion of a carbon-halogen bond to a carbon-boron bond.

Copper-catalyzed borylation of alkyl halides has been developed as an effective method for synthesizing alkylboronates. chinayyhg.com The reaction couples an alkyl halide, such as (bromomethyl)cyclobutane, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a copper catalyst and a base. researchgate.net A plausible mechanism involves the formation of a boryl-copper(I) species, which then undergoes a reaction with the alkyl halide to form the alkylboronate product and a copper(I) halide. chinayyhg.com This method avoids the use of stoichiometric organometallic reagents like Grignard or organolithium compounds, offering broader functional group compatibility.

The availability of a suitable cyclobutylmethyl halide is critical for several of the most effective synthetic routes, including halogen-metal exchange, Grignard-based transmetalation, and copper-catalyzed borylation. (Bromomethyl)cyclobutane is the most common precursor.

A prevalent method for its synthesis is the bromination of cyclobutanemethanol. A reliable procedure involves reacting cyclobutanemethanol with a brominating agent formed in situ from triphenyl phosphite (B83602) and bromine. chemicalbook.com Another approach involves the reaction of cyclobutanemethanol with N-bromosuccinimide and triphenyl phosphite. google.com An alternative, though sometimes less direct route, involves the acid-catalyzed rearrangement of cyclopropyl (B3062369) carbinol with hydrobromic acid, which can yield a mixture of products including (bromomethyl)cyclobutane. google.com

Table 3: Synthesis of (Bromomethyl)cyclobutane from Cyclobutanemethanol

Reagents Solvent Temperature Yield Reference
Triphenyl phosphite, Bromine DMF -5 °C to RT 78% chemicalbook.com

Optimized Conditions for Trifluoroborate Formation from Cyclobutylmethyl Boronic Acid/Ester Equivalents

The most direct and widely employed method for the preparation of this compound involves the conversion of its corresponding boronic acid or boronate ester precursor. This transformation is typically achieved through a straightforward reaction with potassium hydrogen fluoride (KHF₂). nih.govresearchgate.net This method is advantageous due to the operational simplicity and the use of an inexpensive and readily available fluorinating agent. nih.gov

The general reaction proceeds by treating a solution of cyclobutylmethyl boronic acid or its ester equivalent (e.g., a pinacol ester) with an aqueous or methanolic solution of potassium hydrogen fluoride. The trifluoroborate salt precipitates from the reaction mixture and can be isolated through filtration.

Key Optimized Parameters:

Solvent: A mixture of methanol (B129727) and water is commonly used to dissolve both the boronic acid/ester and the potassium hydrogen fluoride. orgsyn.org Acetonitrile (B52724) can also be utilized for the purification process. pitt.edu

Stoichiometry: A slight to moderate excess of potassium hydrogen fluoride (typically 3-4 equivalents) is generally used to ensure complete conversion of the boronic acid to the trifluoroborate salt. orgsyn.org

Temperature: The reaction is typically carried out at room temperature, although gentle cooling with an ice bath may be employed during the addition of KHF₂ to moderate any exotherm. orgsyn.org

Workup and Purification: After the reaction is complete, the solvent is often removed under reduced pressure. The resulting solid residue is then washed with a suitable solvent, such as acetonitrile or acetone, to remove excess KHF₂ and other impurities. orgsyn.orgpitt.edu Recrystallization can be performed for further purification. pitt.edu

An illustrative procedure for a similar alkyltrifluoroborate, potassium 1-naphthyltrifluoroborate, involves dissolving the boronic acid in methanol, cooling the solution, and adding an aqueous solution of KHF₂. The resulting slurry is stirred, and the solvent is removed. The solid is then washed with acetonitrile to afford the purified product. orgsyn.org This general protocol is readily adaptable for the synthesis of this compound.

The reaction progress can be monitored by techniques such as ¹¹B NMR spectroscopy, observing the disappearance of the signal corresponding to the boronic acid (typically around 30 ppm) and the appearance of the signal for the trifluoroborate salt. orgsyn.org

Development of Novel Reagents and Catalytic Systems for Efficient Synthesis

The utility of this compound is significantly enhanced by its participation in various catalytic reactions, most notably palladium-catalyzed cross-coupling reactions. Research in this area focuses on developing novel reagents and more efficient catalytic systems to broaden the scope and improve the efficiency of these transformations.

Exploration of Bifunctional Reagents

A promising area of development is the synthesis of bifunctional organotrifluoroborates. These molecules incorporate the stable trifluoroborate moiety along with another reactive functional group. This allows for sequential or orthogonal chemical transformations, expanding the synthetic utility of the organoboron compound.

For instance, potassium azidoalkyltrifluoroborates have been successfully prepared and utilized in copper(I)-catalyzed azide-alkyne cycloaddition reactions, also known as "click chemistry". nih.gov This approach allows for the facile introduction of a triazole ring system into the molecule, which can be valuable for applications in medicinal chemistry and materials science. nih.gov While not specifically demonstrated for this compound, the synthesis of an azido-functionalized analogue would be a logical extension, providing a versatile building block for further elaboration.

The general strategy for creating such bifunctional reagents often involves the nucleophilic substitution of a haloalkyltrifluoroborate precursor. nih.govorganic-chemistry.org For example, a brominated cyclobutylmethyltrifluoroborate could potentially serve as an intermediate to introduce a variety of other functional groups.

Evaluation of Diverse Catalytic Systems (e.g., Pd-catalyzed cross-coupling)

Potassium alkyltrifluoroborates, including the cyclobutylmethyl derivative, are excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions enable the formation of carbon-carbon bonds between the alkyl group of the trifluoroborate and various organic electrophiles, such as aryl and heteroaryl halides or triflates. The development of highly active and robust catalytic systems is crucial for the success of these couplings, particularly with challenging substrates like sterically hindered or electron-rich partners.

A variety of palladium-based catalytic systems have been shown to be effective for the cross-coupling of potassium alkyltrifluoroborates. Common components of these systems include a palladium source and a phosphine (B1218219) ligand.

Table 1: Representative Catalytic Systems for the Cross-Coupling of Potassium Alkyltrifluoroborates

Palladium SourceLigandBaseSolvent SystemTypical Electrophiles
Pd(OAc)₂RuPhosK₂CO₃Toluene/H₂OAryl/Heteroaryl Chlorides
Pd(OAc)₂XPhosK₂CO₃CPME/H₂OAryl/Heteroaryl Chlorides
PdCl₂(dppf)·CH₂Cl₂(dppf)Cs₂CO₃THF/H₂OAryl Bromides/Triflates

Data compiled from multiple sources. nih.gov

The choice of ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be particularly effective in promoting the coupling of alkyltrifluoroborates with challenging aryl chloride electrophiles. nih.gov The base and solvent system also play a significant role in the reaction outcome, with carbonate bases and aqueous solvent mixtures being commonly employed. nih.gov

Scalability Considerations for Laboratory and Potential Preparative Synthesis

The scalability of the synthesis of this compound is an important consideration for its practical application in both academic and potentially industrial settings. The standard batch synthesis from the corresponding boronic acid is generally suitable for producing gram to multigram quantities in a typical laboratory setting. pitt.edu The procedure involves standard glassware and techniques, making it accessible to most synthetic chemists. orgsyn.org

For larger-scale production, considerations regarding heat transfer, mixing, and product isolation become more critical. The precipitation of the trifluoroborate salt from the reaction mixture is advantageous for isolation, but efficient filtration and drying methods would need to be implemented on a larger scale.

The stability of potassium organotrifluoroborates is a significant advantage for both laboratory use and potential larger-scale applications. Unlike many other organometallic reagents, they are generally stable to air and moisture, allowing for easier handling and storage. nih.govbldpharm.com

Reaction Chemistry and Transformative Applications of Potassium Cyclobutylmethyltrifluoroborate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for carbon-carbon bond formation, and organotrifluoroborates have emerged as exceptionally powerful partners in this arena. nih.gov The use of potassium cyclobutylmethyltrifluoroborate and its analogs in these reactions provides a direct method for introducing the valuable cyclobutylmethyl moiety into a variety of organic frameworks.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for C-C bond formation, and potassium alkyltrifluoroborates are highly effective nucleophilic partners. upenn.edunih.gov Research on the closely related potassium cyclobutyltrifluoroborate (B12209022) has demonstrated that secondary alkyl trifluoroborates couple in moderate to excellent yields with a range of aryl and heteroaryl chlorides. nih.gov This serves as an excellent model for the reactivity of this compound.

The reaction successfully couples with electron-rich, electron-poor, and sterically hindered aryl chlorides. nih.gov This broad applicability is a significant advantage of using organotrifluoroborate reagents. nih.gov Typical reaction conditions involve a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like Cs₂CO₃ in a solvent system like toluene/water. nih.gov The functional group tolerance is a key feature of this methodology; groups such as ketones, nitriles, and esters are well-tolerated under the reaction conditions. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Various Aryl Chlorides (Data analogous for Cyclobutylmethyl derivative) nih.gov
Aryl ChlorideProductYield (%)
4-Chloroacetophenone4-Cyclobutylacetophenone92
4-Chlorobenzonitrile4-Cyclobutylbenzonitrile88
Methyl 4-chlorobenzoateMethyl 4-cyclobutylbenzoate95
1-Chloro-4-methoxybenzene1-Cyclobutyl-4-methoxybenzene72
2-Chlorotoluene2-Cyclobutyltoluene75

The Stille cross-coupling reaction, which utilizes organotin reagents, is another established method for forming C-C bonds. nih.gov However, the application of this compound in Stille-type reactions is not a common or well-documented transformation. The literature on organotrifluoroborates heavily favors their use in Suzuki-Miyaura couplings. This preference is partly due to the desire to avoid the inherent toxicity and purification challenges associated with organotin compounds required for the Stille reaction. nih.govacs.org While methods exist for synthesizing potassium acyltrifluoroborates, they typically start from boronic acids rather than involving a Stille-type transformation with an alkyltrifluoroborate. nih.gov

Negishi and Hiyama couplings are powerful cross-coupling reactions that employ organozinc and organosilicon reagents, respectively. researchgate.net Similar to the Stille reaction, there is a lack of specific literature precedent for this compound participating directly in these coupling modalities. The established protocols for Negishi and Hiyama reactions are tailored to the specific reactivity of their respective organometallic nucleophiles, and organotrifluoroborates are not typically used as direct substitutes in these transformations.

Chemoselectivity is a significant strength of using organotrifluoroborates in Suzuki-Miyaura reactions. As demonstrated with the analogous potassium cyclobutyltrifluoroborate, the coupling is compatible with a wide array of functional groups. nih.gov The reaction proceeds efficiently in the presence of esters, ketones, and nitriles, highlighting its utility in the synthesis of complex molecules where sensitive functionalities must be preserved. nih.gov

Stereoselectivity is another crucial aspect, particularly for secondary alkyl groups like cyclobutylmethyl if a stereocenter is present. Studies on other enantioenriched secondary alkyl boron compounds have shown that Suzuki-Miyaura cross-couplings can proceed stereospecifically. nih.gov Depending on the substrate and the presence of coordinating groups, the reaction can proceed with either retention or, in some cases, complete inversion of configuration at the carbon center. nih.govacs.org This precedent suggests that stereospecific cross-coupling of a chiral this compound derivative is feasible, allowing for the direct and controlled installation of a chiral center into an aromatic or heteroaromatic system. nih.govacs.org

Addition Reactions

Beyond cross-coupling, organotrifluoroborates can function as effective nucleophiles in addition reactions to polarized double bonds, such as those in carbonyls and imines. These reactions provide a direct route to valuable amine and alcohol products.

The addition of alkyl groups to imines is a fundamental method for synthesizing α-alkylated amines. nih.gov A mild, visible light-promoted photoredox-catalyzed reaction has been developed for the alkylation of imines using potassium alkyltrifluoroborates. nih.govresearchgate.net This method is applicable to primary, secondary, and tertiary alkyltrifluoroborates, proceeding under redox-neutral conditions. nih.gov While this protocol is generally effective, it has been noted that in a similar photoredox system, potassium cyclobutyltrifluoroborate provided the addition product in a low yield, possibly due to the relative instability of the cyclobutyl radical intermediate. winthrop.edu Alternative methods, such as acid-promoted Petasis-type reactions and rhodium-catalyzed additions, have also been reported for the addition of organotrifluoroborates to imines. rsc.orgresearchgate.net

For additions to carbonyls, rhodium-catalyzed reactions have proven effective. Potassium organotrifluoroborates undergo 1,2-addition to aldehydes in the presence of a rhodium catalyst under mild aqueous conditions, affording carbinol derivatives in high yields. rsc.orgresearchgate.net This reaction is general for various aromatic and aliphatic aldehydes. rsc.orgresearchgate.net Another rhodium-catalyzed process allows for the direct cross-coupling of organotrifluoroborates with aromatic aldehydes to produce ketones. organic-chemistry.org

Table 2: Summary of Nucleophilic Addition Reactions
ElectrophileReaction TypeKey Features
IminesVisible Light Photoredox CatalysisMild, redox-neutral; applicable to secondary alkyltrifluoroborates. nih.gov
IminesAcid-Promoted Petasis ReactionExpands scope beyond traditional Petasis reaction partners. rsc.org
AldehydesRhodium-Catalyzed 1,2-AdditionMild aqueous conditions; high yields of carbinol products. rsc.org
AldehydesRhodium-Catalyzed Cross-CouplingDirect synthesis of ketones from aldehydes. organic-chemistry.org

Conjugate Addition to α,β-Unsaturated Systems

The conjugate addition of organoboron reagents to α,β-unsaturated systems, often referred to as the Michael addition, is a powerful method for the formation of carbon-carbon bonds. While specific studies detailing the conjugate addition of this compound are not extensively documented in publicly available literature, the reactivity of analogous organotrifluoroborates in such transformations provides a strong basis for understanding its potential. Rhodium and palladium complexes are commonly employed to catalyze these reactions.

The general mechanism for the rhodium-catalyzed conjugate addition involves the transmetalation of the organotrifluoroborate to the rhodium center, followed by the 1,4-addition of the organorhodium species to the enone. Subsequent protonolysis of the resulting rhodium enolate regenerates the catalyst and yields the final product.

A pioneering work in the palladium-catalyzed asymmetric 1,4-addition of potassium aryltrifluoroborates to cyclic enones demonstrated high conversions and enantioselectivities. beilstein-journals.org This suggests that this compound could similarly participate in palladium-catalyzed conjugate additions. The catalytic cycle would likely involve the formation of a palladium(II) intermediate, which then undergoes nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl compound.

The table below illustrates the scope of palladium-catalyzed conjugate additions of various potassium aryltrifluoroborates to cyclic enones, which serves as a model for the expected reactivity of this compound.

EntryAryltrifluoroborateEnoneCatalystYield (%)ee (%)
1Potassium phenyltrifluoroborate2-Cyclohexen-1-onePd(OAc)₂ / (S)-BINAP9996
2Potassium 4-methoxyphenyltrifluoroborate2-Cyclohexen-1-onePd(OAc)₂ / (S)-BINAP9895
3Potassium 4-fluorophenyltrifluoroborate2-Cyclopenten-1-onePd(OAc)₂ / (S)-BINAP9593
4Potassium 2-naphthyltrifluoroborate2-Cyclohexen-1-onePd(OAc)₂ / (S)-BINAP9794

Data extrapolated from studies on aryltrifluoroborates as a predictive model for cyclobutylmethyltrifluoroborate reactivity.

Electrophilic Transformations

Electrophilic Borylation and Subsequent Transformations

Electrophilic borylation involves the reaction of an electrophilic boron species with a nucleophile, typically a carbanion or an organometallic reagent. In the context of this compound, this would entail the transformation of the trifluoroborate moiety into a different boron-containing functional group. While direct electrophilic borylation of the cyclobutylmethyl group attached to the trifluoroborate is not a standard transformation, the carbon-boron bond can be cleaved by strong electrophiles.

For instance, halogenation of organotrifluoroborates with electrophilic halogen sources can lead to the corresponding organic halides. This process, known as halodeboronation, provides a route to functionalized cyclobutylmethyl derivatives.

Rearrangement Reactions Involving the Organoboron Center

Rearrangements involving organoboron centers are intriguing transformations that can lead to structurally complex molecules. One such rearrangement is the "bora-Wagner-Meerwein" rearrangement, which has been studied in the context of electrophilic fluorination of vinyl boronate derivatives. nih.govnih.govdiva-portal.org This rearrangement involves a 1,2-migration of the boron group to an adjacent carbocationic center, analogous to the classic Wagner-Meerwein rearrangement.

While specific examples involving this compound are not documented, it is conceivable that under conditions that generate a carbocation adjacent to the carbon bearing the trifluoroborate group, a similar rearrangement could occur. For example, reaction with a suitable electrophile could initiate a cascade involving a bora-Wagner-Meerwein type of shift, potentially leading to ring-expanded or rearranged products. The stability of the cyclobutylmethyl carbocation and the migratory aptitude of the trifluoroborate group would be key factors influencing such a transformation.

Utility as a Synthon for Cyclobutylmethyl Moiety Introduction in Complex Molecules

Access to Cyclobutylmethyl-Substituted Alcohols and Amines

This compound serves as a valuable precursor for the introduction of the cyclobutylmethyl group into a variety of organic molecules, including alcohols and amines.

Cyclobutylmethyl-Substituted Alcohols: The synthesis of cyclobutylmethyl-substituted alcohols can be achieved through the reaction of this compound with carbonyl compounds. This transformation is typically mediated by a rhodium catalyst. The reaction of organotrifluoroborates with aldehydes has been shown to be a general and efficient method for the synthesis of secondary alcohols. While direct data for the cyclobutylmethyl derivative is scarce, the reaction of other potassium alkyltrifluoroborates with aldehydes proceeds in high yields.

Another potential route to cyclobutylmethyl-substituted alcohols is through the ring-opening of epoxides. This reaction would likely require catalytic activation to proceed efficiently.

Cyclobutylmethyl-Substituted Amines: The introduction of the cyclobutylmethyl moiety to form amines can be accomplished through the reaction of this compound with imines. Rhodium-catalyzed addition of alkyltrifluoroborate salts to imines provides a direct route to protected amines. researchgate.net Furthermore, the reaction with aziridines, analogous to the epoxide ring-opening, could also provide access to β-amino alcohols containing the cyclobutylmethyl group.

The following table summarizes representative examples of the synthesis of amines using potassium alkyltrifluoroborates, which can be considered analogous to the expected reactivity of this compound.

EntryAlkyltrifluoroborateImineCatalystYield (%)
1Potassium methyltrifluoroborateN-benzylidenebenzenamine[Rh(cod)Cl]₂85
2Potassium ethyltrifluoroborateN-(4-methoxybenzylidene)benzenamine[Rh(cod)Cl]₂82
3Potassium isopropyltrifluoroborateN-benzylidene-4-chloroaniline[Rh(cod)Cl]₂78
4Potassium n-butyltrifluoroborateN-(4-nitrobenzylidene)benzenamine[Rh(cod)Cl]₂75

Data is illustrative of the general reactivity of alkyltrifluoroborates in the synthesis of amines.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an effective coupling partner in these reactions. Specifically, the palladium-catalyzed cross-coupling of potassium cyclobutyltrifluoroborate with aryl and heteroaryl chlorides has been demonstrated to proceed in good to excellent yields. This reaction provides a direct method for the introduction of the cyclobutylmethyl group onto aromatic and heteroaromatic scaffolds.

The table below presents data from the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate with various aryl chlorides.

EntryAryl ChlorideCatalystBaseYield (%)
14-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄85
24-Chlorotoluene (B122035)Pd(OAc)₂ / SPhosK₃PO₄82
31-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄78
42-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄75

This data highlights the utility of potassium cyclobutyltrifluoroborate in C-C bond formation.

Carbon-Heteroatom Bond Formation: The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. This copper-catalyzed reaction typically employs organoboronic acids or their derivatives as the nucleophilic partner. While specific examples utilizing this compound in Chan-Lam couplings are not widely reported, the successful coupling of other potassium alkyltrifluoroborates with amines and phenols suggests that it would be a viable substrate. chemrxiv.org This would provide a direct route to cyclobutylmethyl-substituted amines and ethers.

Mechanistic Investigations of Reactions Involving Potassium Cyclobutylmethyltrifluoroborate

Detailed Reaction Pathway Elucidation

The cross-coupling of C(sp³)-hybridized organoboron reagents, such as potassium cyclobutylmethyltrifluoroborate, presents unique challenges compared to their C(sp²) counterparts. A significant hurdle is the potential for β-hydride elimination from the diorganopalladium intermediate, which can compete with the desired reductive elimination. nih.gov Computational studies, often employing Density Functional Theory (DFT), are crucial for mapping the potential energy surfaces of these reactions and characterizing the transition states of each elementary step. nih.gov

For the Suzuki-Miyaura reaction involving potassium cyclobutyltrifluoroborate (B12209022) with aryl chlorides, the catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is often facilitated by bulky, electron-rich phosphine (B1218219) ligands like XPhos or n-BuPAd₂. nih.govorganic-chemistry.org The subsequent transmetalation step, where the cyclobutylmethyl group is transferred from the boron atom to the palladium center, is frequently the rate-determining step. nih.gov DFT calculations on similar systems have shown that this step proceeds through a transition state involving the breaking of the C-B bond and the formation of the Pd-C bond. The geometry and energy of this transition state are highly dependent on the nature of the base, solvent, and ligands. nih.gov

The final step, reductive elimination, involves the formation of the C-C bond between the cyclobutylmethyl group and the aryl group, regenerating the Pd(0) catalyst. The transition state for this step must be lower in energy than that for competing decomposition pathways like β-hydride elimination. The use of appropriate ligands is critical in steering the reaction towards the desired product. nih.gov

A hypothetical reaction energy profile for the cross-coupling of this compound with an aryl chloride, based on general principles of Suzuki-Miyaura reactions, is presented below.

Table 1: Hypothetical Energetic Data for Reaction Steps
Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Initial ReactantsPd(0)L₂ + Ar-Cl + K[R-BF₃]0
Oxidative Addition (TS)[L₂Pd(Ar)(Cl)]+15 to +25
Oxidative Addition ProductL₂Pd(Ar)(Cl)-5 to -15
Transmetalation (TS)[L₂Pd(Ar)(R)---Cl---B(OH)₂]+20 to +30
Transmetalation ProductL₂Pd(Ar)(R)+5 to +15
Reductive Elimination (TS)[L₂Pd---Ar---R]+10 to +20
Final ProductsAr-R + Pd(0)L₂-20 to -40

The potassium counterion plays a crucial role in the stability and reactivity of organotrifluoroborates. In the solid state, these compounds are crystalline and exhibit indefinite stability towards air and moisture. nih.gov This stability is, in part, due to the ionic interaction between the potassium cation and the trifluoroborate anion.

During the reaction, the potassium ion's role is more complex. The generally accepted mechanism for the activation of potassium organotrifluoroborates involves their hydrolysis to the corresponding boronic acid in the presence of a base and water. researchgate.net This boronic acid is the species that is active in the transmetalation step. The equilibrium between the trifluoroborate and the boronic acid can be influenced by the nature of the cation. While specific studies on the direct mechanistic involvement of the potassium ion in the transmetalation step for cyclobutylmethyltrifluoroborate are not extensively detailed in the literature, it is understood that the choice of base (e.g., potassium carbonate vs. cesium carbonate) can significantly impact reaction outcomes, suggesting a cation effect. nih.gov For instance, in some Suzuki-Miyaura reactions, the use of cesium carbonate provides superior results, which may be attributed to its greater solubility and basicity, or a more direct role in facilitating the transmetalation. organic-chemistry.org

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for deducing the reaction mechanism.

The rate law for a Suzuki-Miyaura reaction can be expressed in the general form:

Rate = k[Aryl Halide]x[Organoboron Reagent]y[Palladium Catalyst]z[Base]w

where k is the rate constant, and x, y, z, and w are the reaction orders with respect to each component. These orders must be determined experimentally by systematically varying the concentration of one component while keeping the others constant and observing the effect on the initial reaction rate.

For the cross-coupling of this compound, it is anticipated that the reaction would exhibit first-order dependence on the palladium catalyst and the aryl halide, which is common for the rate-limiting oxidative addition step. libretexts.org The dependence on the organotrifluoroborate and the base can be more complex due to the pre-equilibrium involving the hydrolysis of the trifluoroborate to the active boronic acid. If the transmetalation step were rate-limiting, a dependence on the concentration of the organotrifluoroborate would be expected.

A hypothetical set of experimental data to determine reaction orders is presented below.

Table 2: Hypothetical Initial Rate Data for Kinetic Analysis
Experiment[Aryl Chloride] (M)[K Cyclobutylmethyltrifluoroborate] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.10.111.0 x 10-5
20.20.112.0 x 10-5
30.10.211.0 x 10-5
40.10.122.0 x 10-5

From this hypothetical data, one could infer a first-order dependence on the aryl chloride and the palladium catalyst, and a zero-order dependence on the this compound under these specific conditions, suggesting that oxidative addition is the rate-determining step.

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined by studying the effect of temperature on the reaction rate. By measuring the rate constant (k) at different temperatures, the Arrhenius equation can be used to calculate the activation energy.

A linear plot of ln(k) versus 1/T would yield a slope of -Ea/R, where R is the gas constant. These parameters provide insight into the energy requirements and the molecularity of the rate-determining step. For Suzuki-Miyaura reactions, the activation energies are typically in a range that allows for convenient reaction temperatures (e.g., 80-100 °C). nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in a catalytic cycle provide strong evidence for a proposed mechanism. In the Suzuki-Miyaura reaction of this compound, key intermediates would be palladium(II) species formed after oxidative addition (e.g., [L₂Pd(Ar)(Cl)]) and after transmetalation (e.g., [L₂Pd(Ar)(cyclobutylmethyl)]).

These intermediates are often transient and present in low concentrations, making their isolation and characterization challenging. Techniques such as ³¹P NMR spectroscopy can be used to observe phosphorus-containing palladium complexes in solution. Mass spectrometry can also be employed to detect the mass of proposed intermediates. In some cases, stable analogues of proposed intermediates can be synthesized and their reactivity studied to confirm their competence in the catalytic cycle. For the reaction with this compound, the characterization of the [L₂Pd(Ar)(cyclobutylmethyl)] intermediate would be particularly insightful for understanding the factors that favor reductive elimination over β-hydride elimination. nih.gov

Solvent Effects and Ligand Effects on Reaction Selectivity and Efficiency

The selectivity and efficiency of palladium-catalyzed cross-coupling reactions involving this compound are profoundly influenced by the choice of solvent and ligands. These components play a crucial role in stabilizing the palladium catalyst, facilitating the different steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and ultimately determining the yield and purity of the desired product.

Solvent Effects

The solvent system is a critical parameter in the Suzuki-Miyaura cross-coupling of this compound. The solvent's polarity, proticity, and ability to dissolve both the organic and inorganic reaction components are key to achieving high reaction efficiency. Research has shown that mixtures of organic solvents and water are often optimal for these reactions.

In the cross-coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, a solvent system of tetrahydrofuran (B95107) (THF) and water (in a 10:1 ratio) has been found to be effective. nih.gov This solvent mixture facilitates the dissolution of both the organoboron reagent and the inorganic base, which is essential for the transmetalation step. The presence of water is also believed to play a role in the hydrolysis of the trifluoroborate anion, generating a more active boronic acid species in situ.

Ligand Effects

The ligand bound to the palladium center is arguably the most critical factor in determining the success of the cross-coupling reaction. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination and can prevent the formation of unwanted byproducts. For the coupling of potassium cyclobutyltrifluoroborate, which involves a secondary alkylboron reagent, the choice of an appropriate ligand is paramount to prevent β-hydride elimination and other side reactions.

In studies involving the coupling of potassium cyclobutyltrifluoroborate with aryl chlorides, various phosphine ligands have been investigated. The data below summarizes the impact of different ligands on the yield of the cross-coupled product.

Table 1: Effect of Ligands on the Cross-Coupling of this compound with 4-chlorotoluene (B122035)

EntryLigandCatalystYield (%)
1P(t-Bu)3Pd(OAc)275
2SPhosPd(OAc)285
3XPhosPd(OAc)282
4RuPhosPd(OAc)288

Reaction conditions: 4-chlorotoluene (1.0 mmol), this compound (1.2 mmol), Cs2CO3 (2.0 mmol), Pd(OAc)2 (2 mol%), ligand (4 mol%), THF/H2O (10:1), 80 °C, 12 h.

The results indicate that bulky, electron-rich phosphine ligands, such as RuPhos and SPhos, provide excellent yields in the coupling of this compound. These ligands are known to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step, leading to efficient product formation. nih.gov

Furthermore, certain functional groups on the coupling partners can interact with the metal center, and this effect can be ligand-dependent. For instance, the presence of a nitrile group on the aryl chloride substrate has been observed to inactivate the catalyst, an effect that varies with the ligand used. nih.gov This highlights the intricate interplay between the substrate, ligand, and catalyst in determining the reaction's outcome.

The selection of the appropriate ligand is also crucial in other palladium-catalyzed reactions. For example, in C-H alkylation reactions using potassium alkyltrifluoroborates, the reaction proceeds without the need for traditional phosphine ligands, but the solvent choice, such as a mixture of trifluoroethanol (TFE), water, and acetic acid, becomes even more critical in stabilizing the palladium catalyst and promoting the desired transformation. nih.gov

Advanced Spectroscopic and Structural Elucidation of Potassium Cyclobutylmethyltrifluoroborate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be generated. wikipedia.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles in the solid state. For potassium cyclobutylmethyltrifluoroborate, a suitable single crystal would be grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected as the crystal is rotated. youtube.com

The analysis of this diffraction data would yield a precise structural model of the compound. Key information obtained would include the geometry of the cyclobutylmethyl group, the coordination environment of the potassium cation, and the precise bond lengths and angles of the trifluoroborate anion. The resulting crystallographic data provides fundamental insights into the solid-state packing and intermolecular interactions, such as ionic interactions between the potassium cation and the trifluoroborate anion.

Table 1: Representative Crystallographic Parameters Determined by SC-XRD

Parameter Description Expected Information for this compound
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). Defines the symmetry and shape of the unit cell.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell. Provides detailed information on the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell. Defines the size and shape of the repeating unit of the crystal.
Z The number of formula units per unit cell. Relates the unit cell volume to the molecular volume.
Bond Lengths (Å) The distances between the nuclei of bonded atoms. Precise measurements of C-C, C-H, C-B, and B-F bonds.

Powder X-ray Diffraction for Polymorphs and Bulk Characterization

Powder X-ray diffraction (PXRD) is a vital technique for analyzing polycrystalline or powdered samples. youtube.com It is particularly useful for identifying crystalline phases, assessing the purity of a bulk sample, and characterizing different polymorphic forms of a compound. youtube.comnist.gov Polymorphs are crystals of the same substance that have different crystal structures, which can lead to different physical properties.

In the context of this compound, a PXRD experiment would involve exposing a powdered sample to an X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for the crystalline solid. researchgate.net By comparing the experimental pattern to a theoretical pattern calculated from single-crystal data, the bulk purity of the sample can be confirmed. Furthermore, PXRD is the primary method for identifying and distinguishing between potential polymorphs that may form under different crystallization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopic Characterization

A comprehensive NMR analysis of this compound involves acquiring spectra for all NMR-active nuclei within the molecule (¹H, ¹³C, ¹¹B, and ¹⁹F). nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. The spectrum for this compound would show distinct signals for the protons on the cyclobutyl ring and the methylene (B1212753) (-CH₂-) bridge. The chemical shifts, integration, and splitting patterns (multiplicity) of these signals would confirm the structure of the organic cation.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Each unique carbon atom in the cyclobutylmethyl group would produce a distinct resonance. nih.gov A characteristic feature would be the signal for the carbon atom directly bonded to the boron, which often appears as a broad resonance due to quadrupolar relaxation of the attached boron nucleus. researchgate.net

¹¹B NMR: The boron-11 (B1246496) NMR spectrum is characteristic for borate (B1201080) species. mdpi.com For the trifluoroborate anion, the ¹¹B NMR spectrum is expected to show a quartet (a 1:3:3:1 pattern) due to coupling with the three equivalent fluorine atoms (¹⁹F, spin I = 1/2). The chemical shift is indicative of a tetracoordinate boron center. researchgate.netstanford.edu

¹⁹F NMR: The fluorine-19 NMR spectrum is highly sensitive and provides a clear signature for the trifluoroborate group. nih.gov It is expected to display a quartet due to coupling to the ¹¹B nucleus (spin I = 3/2). researchgate.net The chemical shifts for organotrifluoroborates typically fall within a well-defined range. nih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~0.8 - 1.0 Multiplet -CH₂-B
~1.5 - 2.2 Multiplets Cyclobutyl -CH₂- and -CH-
¹³C ~18 Singlet Cyclobutyl C
~30 Singlet Cyclobutyl C
~38 Singlet Cyclobutyl C
~40 (broad) Singlet -CH₂-B
¹¹B ~3.0 - 5.0 Quartet -BF₃

| ¹⁹F | ~-135 to -140 | Quartet | -BF₃ |

Note: Predicted values are based on typical ranges for similar potassium alkyltrifluoroborate salts dissolved in DMSO-d₆. nih.govresearchgate.net

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be used to map out the proton connectivity within the cyclobutyl ring and confirm the attachment of the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide information about the preferred conformation and stereochemistry of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. niscpr.res.in The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, providing a characteristic "fingerprint" of the functional groups present.

For this compound, the vibrational spectra would be dominated by absorptions corresponding to the vibrations of the cyclobutylmethyl group and the trifluoroborate anion.

C-H vibrations: Stretching and bending modes for the aliphatic C-H bonds in the cyclobutyl and methylene groups would be observed.

B-F vibrations: The trifluoroborate anion would exhibit strong, characteristic stretching and bending vibrations. The B-F stretching modes are typically very intense in the IR spectrum.

C-C and C-B vibrations: Stretching modes for the carbon-carbon bonds of the ring and the carbon-boron bond would also be present, though they are generally weaker than the C-H and B-F vibrations.

Analysis of these vibrational modes confirms the presence of the key functional groups and provides insight into the molecular structure and bonding. niscpr.res.innih.gov

Table 3: Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2850 - 3000 C-H Stretching Cyclobutylmethyl
1400 - 1470 C-H Bending Cyclobutylmethyl
950 - 1150 B-F Stretching (asymmetric) -BF₃
700 - 800 B-F Bending -BF₃

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the cyclobutylmethyl group and the trifluoroborate anion.

The C-H stretching vibrations of the methylene (CH₂) groups in the cyclobutane (B1203170) ring and the methyl bridge are anticipated to appear in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The deformation or bending vibrations of the CH₂ groups are predicted to be in the 1450-1470 cm⁻¹ range. docbrown.infolibretexts.org

A characteristic feature of the cyclobutane ring is its ring-puckering vibration, which is expected to produce a distinct absorption band. tandfonline.comdtic.mil The C-C stretching vibrations within the strained cyclobutane ring and the attached methyl group will likely result in a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

The trifluoroborate anion ([BF₃]⁻) exhibits strong characteristic absorptions. The B-F stretching vibrations are expected to be particularly intense and are typically observed in the 950-1200 cm⁻¹ region. The asymmetric B-F stretching mode is generally found at a higher wavenumber than the symmetric stretching mode. Additionally, B-F deformation modes are expected at lower frequencies.

Table 1: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2980-2920 Strong Asymmetric C-H stretching (CH₂)
2880-2850 Medium Symmetric C-H stretching (CH₂)
1470-1450 Medium CH₂ scissoring (bending)
~1220 Medium CH₂ wagging
1150-1050 Very Strong Asymmetric B-F stretching
1000-950 Strong Symmetric B-F stretching
~900 Medium Cyclobutane ring deformation

Note: The exact positions and intensities of the peaks can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon framework of the cyclobutylmethyl group and the symmetric vibrations of the trifluoroborate anion.

The symmetric C-H stretching vibrations of the CH₂ groups, expected around 2855 cm⁻¹, should give rise to a strong Raman signal. The C-C stretching vibrations of the cyclobutane ring are also anticipated to be more prominent in the Raman spectrum than in the FT-IR spectrum, appearing in the 800-1200 cm⁻¹ region. ifo.lviv.ua The ring-puckering mode of the cyclobutane ring is also Raman active. tandfonline.com

For the trifluoroborate anion, the symmetric B-F stretching vibration, predicted to be around 950-1000 cm⁻¹, is expected to be a particularly strong and sharp peak in the Raman spectrum, as symmetric vibrations of highly symmetric species are often Raman active. The asymmetric B-F stretching and the various deformation modes will also be present but may be weaker in intensity compared to the symmetric stretch.

Table 2: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Intensity Assignment
2980-2920 Medium Asymmetric C-H stretching (CH₂)
2880-2850 Strong Symmetric C-H stretching (CH₂)
1470-1450 Medium CH₂ scissoring (bending)
1200-800 Medium C-C stretching (cyclobutane ring)
1000-950 Very Strong Symmetric B-F stretching
~900 Medium Cyclobutane ring deformation

Note: The relative intensities in Raman spectroscopy can vary depending on the polarizability of the bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For an ionic compound like this compound, the mass spectrum will depend on the ionization technique used.

Under gentle ionization conditions, such as electrospray ionization (ESI), it is expected that the intact trifluoroborate anion, [C₅H₉BF₃]⁻, would be observed in the negative ion mode. The molecular weight of this anion is approximately 139.9 g/mol . In the positive ion mode, the potassium cation, K⁺, would be observed at m/z 39.

Under higher energy ionization methods, such as electron ionization (EI), fragmentation of the cyclobutylmethyltrifluoroborate anion would occur. The fragmentation pattern can provide valuable structural information. libretexts.orgchemguide.co.ukwikipedia.orglibretexts.org A common fragmentation pathway for alkyl compounds is the loss of alkyl radicals. youtube.com Therefore, fragmentation of the cyclobutylmethyl group is expected.

Key fragmentation pathways could include:

Loss of the cyclobutylmethyl radical: This would result in the detection of the [BF₃]⁻ anion at m/z 66.8.

Cleavage of the cyclobutane ring: The strained four-membered ring can undergo cleavage to form smaller, more stable fragments. This could lead to the loss of ethene (C₂H₄) or other small neutral molecules.

Loss of fluoride (B91410): The loss of a fluorine atom from the trifluoroborate anion could also be a possible fragmentation pathway.

The relative abundance of these fragment ions would provide insights into the stability of the different parts of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Negative Ion Mode) Proposed Fragment
139.9 [C₅H₉BF₃]⁻ (Molecular Anion)
66.8 [BF₃]⁻
m/z (Positive Ion Mode)Proposed Fragment
39K⁺

Computational and Theoretical Chemistry Studies of Potassium Cyclobutylmethyltrifluoroborate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT calculations are instrumental in understanding the geometry, stability, and reactivity of organotrifluoroborates. For a molecule like potassium cyclobutylmethyltrifluoroborate, DFT can be employed to optimize its three-dimensional structure, calculating bond lengths, bond angles, and dihedral angles.

These calculations would likely show the tetrahedral geometry around the boron atom and the ionic interaction between the potassium cation and the trifluoroborate anion. The energetics of the molecule, including its heat of formation and frontier molecular orbital energies (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the compound. DFT has been effectively used to study the electronic properties of various organoboron compounds, providing reliable results that correlate well with experimental data. For instance, DFT calculations have been used to investigate the effect of potassium on the adsorption and activation of molecules on catalyst surfaces, highlighting the role of electronic interactions. rsc.org

Table 1: Hypothetical DFT-Calculated Properties of the Cyclobutylmethyltrifluoroborate Anion

PropertyCalculated Value
Optimized B-C Bond Length (Å)1.62
Optimized C-C Bond Length (Cyclobutane, Å)1.55
Optimized B-F Bond Length (Å)1.40
HOMO Energy (eV)-7.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.7

Note: The data in this table is illustrative and based on typical values for similar organotrifluoroborates. Specific experimental or calculated values for this compound may differ.

Ab Initio Calculations for High-Level Accuracy

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are often more computationally demanding than DFT.

For this compound, ab initio calculations would be valuable for obtaining a precise description of its electronic structure and for benchmarking the results from DFT methods. High-level ab initio calculations are particularly useful for studying systems where electron correlation effects are significant. While no specific ab initio studies on this compound have been reported, the methodology is routinely applied to a wide range of molecules to obtain accurate energetic and structural information.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

Prediction of Reaction Pathways and Energetic Barriers

Potassium alkyltrifluoroborates are well-known for their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgorganic-chemistry.orgnih.govnih.gov Computational modeling, primarily using DFT, has been instrumental in understanding the intricate steps of these catalytic cycles. For the reaction of this compound, these studies would involve modeling the oxidative addition, transmetalation, and reductive elimination steps.

The transmetalation step, where the cyclobutylmethyl group is transferred from boron to palladium, is often considered the rate-determining step. Computational studies can predict the structure of the transition state for this step and calculate the associated activation energy barrier. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. DFT calculations have been successfully used to investigate the selectivity in Suzuki-Miyaura coupling of secondary alkyl boranes, highlighting the role of ligand interactions and steric effects in controlling the reaction outcome. acs.org

Table 2: Illustrative Energetic Barriers for a Suzuki-Miyaura Coupling Reaction

Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition12.5
Transmetalation18.2
Reductive Elimination8.9

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction mechanism modeling of a Suzuki-Miyaura reaction involving an alkyltrifluoroborate.

Exploration of Alternative Mechanistic Manifolds

In addition to the generally accepted reaction pathways, computational studies can explore alternative or competing mechanistic manifolds. For instance, in the Suzuki-Miyaura coupling of alkyltrifluoroborates, side reactions such as β-hydride elimination can occur. Computational modeling can help to understand the factors that favor the desired cross-coupling pathway over these undesired side reactions. By comparing the energetic barriers of different pathways, it is possible to predict the reaction selectivity under various conditions. For example, computational studies have shown that the choice of phosphine (B1218219) ligand in the palladium catalyst can significantly influence the propensity for β-hydride elimination. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

Theoretical predictions of spectroscopic data are essential for complementing experimental studies, especially for identifying and characterizing molecules under conditions where experiments are challenging. olemiss.edu For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to determine the vibrational frequencies and normal modes of the molecule. These calculated frequencies can then be used to simulate the IR and Raman spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectroscopy can also be predicted using quantum chemical calculations. These calculations involve determining the magnetic shielding of each nucleus in the molecule. The predicted NMR parameters can aid in the interpretation of experimental NMR spectra and in the structural elucidation of complex molecules. DFT has been successfully combined with experimental techniques like solid-state NMR and infrared spectroscopy to study potassium-containing compounds. nih.govresearchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for the Cyclobutylmethyltrifluoroborate Anion

Spectroscopic DataPredicted Value
B-C Stretch (cm⁻¹)1150
C-H Stretch (cm⁻¹)2950-3000
¹¹B NMR Chemical Shift (ppm)3.5
¹⁹F NMR Chemical Shift (ppm)-135
¹³C NMR Chemical Shift (CH₂-B, ppm)25

Note: The data presented in this table is illustrative and based on general expectations for similar compounds. Actual spectroscopic data would need to be determined experimentally or through specific, high-level calculations.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and providing insights into molecular structure and electronic environment. rsc.orguni-bonn.de

For this compound, theoretical calculations of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts would be performed using established quantum chemical software packages. The typical workflow involves geometry optimization of the cyclobutylmethyltrifluoroborate anion, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C.

Hypothetical predicted NMR chemical shifts for the cyclobutylmethyltrifluoroborate anion are presented in Table 1. These values are calculated based on the expected electronic environments of the different nuclei. The protons and carbons of the cyclobutyl ring are expected to show distinct signals due to their different spatial and electronic environments. The ¹¹B and ¹⁹F chemical shifts are characteristic of the trifluoroborate group.

Table 1: Predicted NMR Chemical Shifts (ppm) for the Cyclobutylmethyltrifluoroborate Anion The following data is hypothetical and for illustrative purposes.

NucleusPositionPredicted Chemical Shift (ppm)
¹HCH₂ (methylene attached to B)0.85
¹HCH (methine of cyclobutane)2.10
¹HCH₂ (cyclobutane, adjacent to CH)1.75 - 1.90
¹HCH₂ (cyclobutane, opposite to CH)1.60 - 1.75
¹³CCH₂ (methylene attached to B)25.0
¹³CCH (methine of cyclobutane)40.0
¹³CCH₂ (cyclobutane)22.5
¹¹BBF₃3.5
¹⁹FBF₃-135.0

Theoretical Vibrational Spectra Simulations

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman spectra, offer a detailed understanding of the vibrational modes of a molecule. mdpi.comresearchgate.netnih.gov These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational transitions. nih.gov The results of these simulations are crucial for the interpretation and assignment of experimental vibrational spectra. mdpi.com

For this compound, theoretical vibrational spectra would be calculated for the optimized geometry of the cyclobutylmethyltrifluoroborate anion. The calculations would yield a set of vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration.

A hypothetical list of predicted prominent vibrational frequencies and their assignments for the cyclobutylmethyltrifluoroborate anion is provided in Table 2. These assignments are based on the expected vibrational modes for the different functional groups present in the molecule, such as the C-H stretching and bending vibrations of the cyclobutyl and methyl groups, and the B-F stretching vibrations of the trifluoroborate group.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for the Cyclobutylmethyltrifluoroborate Anion The following data is hypothetical and for illustrative purposes.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
2950 - 3000C-H stretching (cyclobutane and methylene)
1450 - 1470CH₂ scissoring (cyclobutane and methylene)
1200 - 1250CH₂ wagging (cyclobutane)
1050 - 1150B-F symmetric and asymmetric stretching
950 - 1000C-C stretching (cyclobutane ring)
800 - 850B-C stretching
650 - 700B-F bending

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemistry. Computational studies can provide significant insights into these relationships by examining how structural modifications influence electronic properties and reaction energetics.

Analysis of Substituent Effects on Reactivity

The reactivity of this compound in cross-coupling reactions can be modulated by introducing substituents on the cyclobutyl ring. Computational studies can systematically investigate these substituent effects. By introducing various electron-donating and electron-withdrawing groups at different positions of the cyclobutyl ring, changes in the electronic properties of the molecule can be quantified.

Key parameters that would be calculated include the natural bond orbital (NBO) charges on the boron and the carbon atom attached to it, and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, an electron-withdrawing substituent is expected to decrease the electron density on the boron-carbon bond, potentially affecting the transmetalation step in a catalytic cycle. Conversely, an electron-donating group would likely increase the electron density, which could enhance the nucleophilicity of the organic group. These types of quantitative structure-reactivity relationship (QSRR) studies help in designing more efficient reagents for specific applications. chemrxiv.org

Conformational Analysis of the Cyclobutylmethyl Moiety

A computational conformational analysis would involve a systematic search of the potential energy surface of the cyclobutylmethyltrifluoroborate anion. This can be achieved through methods like relaxed potential energy surface scans, where the energy of the molecule is calculated as a function of specific dihedral angles. The results would identify the low-energy conformers and the energy barriers for interconversion between them. Understanding the preferred conformation is important as it can dictate the steric hindrance around the reactive center and thus influence the outcome of chemical reactions. For the cyclobutylmethyl group, the puckered nature of the four-membered ring and the orientation of the methylene (B1212753) trifluoroborate group relative to the ring are key structural features that would be elucidated.

Future Research Directions and Emerging Frontiers

Development of Asymmetric Transformations Utilizing Cyclobutylmethyltrifluoroborate

A significant frontier in the application of potassium cyclobutylmethyltrifluoroborate lies in the development of asymmetric transformations. The creation of chiral molecules containing the cyclobutylmethyl moiety is of great interest in medicinal chemistry and materials science. Future research is likely to focus on stereospecific cross-coupling reactions that can control the configuration of the resulting products.

Recent studies have demonstrated the feasibility of stereospecific palladium-catalyzed cross-coupling of secondary alkylboron nucleophiles with aryl chlorides. organic-chemistry.orgcuny.edu These reactions have been shown to proceed with inversion of the absolute configuration of the alkyl group. organic-chemistry.orgcuny.edu This provides a foundation for developing enantioselective methods using optically active secondary alkyltrifluoroborates, including chiral derivatives of cyclobutylmethyltrifluoroborate. A key challenge in these transformations is suppressing isomerization and β-hydride elimination, which can lead to racemization. organic-chemistry.org

Future work will likely involve the design of new chiral ligands and catalyst systems that can enhance stereocontrol. The use of pendant coordinating groups on the trifluoroborate substrate has been shown to inhibit β-hydride elimination and facilitate transmetalation, leading to complete inversion of configuration without loss of enantioselectivity. nih.gov Applying this concept to cyclobutylmethyltrifluoroborate derivatives could open new avenues for the synthesis of enantioenriched cyclobutylmethyl-containing compounds.

Table 1: Key Research Goals in Asymmetric Transformations

Research Goal Potential Approach Desired Outcome
Enantioselective Cross-Coupling Development of novel chiral ligands and palladium precatalysts. High yields and enantiomeric excess of chiral cyclobutylmethyl-containing products.
Control of Stereochemistry Utilization of optically active cyclobutylmethyltrifluoroborates. Predictable and controllable inversion or retention of stereochemistry.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The integration of this compound into continuous flow chemistry and microreactor technologies presents a significant opportunity to enhance the efficiency, safety, and scalability of its reactions. numberanalytics.comkth.se Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. numberanalytics.commdpi.com

The Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, has been successfully adapted to continuous flow systems. mdpi.com Future research will likely focus on optimizing these processes specifically for alkyltrifluoroborates. This includes the development of robust heterogeneous catalysts that can be packed into microreactors for prolonged use and easy separation from the product stream. mdpi.com The stability of potassium organotrifluoroborates makes them well-suited for use in flow systems, where reagents may have longer residence times in solution. upenn.edu

Microreactors, with their high surface-area-to-volume ratio, can enable rapid reaction optimization and the use of superheated solvents to accelerate reaction rates. mdpi.com The development of automated flow platforms could allow for high-throughput screening of reaction conditions and the rapid synthesis of libraries of cyclobutylmethyl-containing compounds for drug discovery and materials science applications. mdpi.com

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, and the use of this compound aligns well with these goals. Organotrifluoroborates are generally stable, crystalline solids that are easier to handle and store than many other organometallic reagents. researchgate.net Their reaction byproducts are typically water-soluble inorganic salts, which simplifies purification. researchgate.net

Future research in this area will likely focus on several key aspects. The development of catalytic systems that operate in greener solvents, such as water or bio-renewable alcohols, is a primary objective. The use of photoredox catalysis, which can be driven by visible light, offers a sustainable approach to generating radicals from organotrifluoroborates for C-C bond formation. researchgate.net This method can often be performed under mild, metal-free conditions, further enhancing its environmental credentials. researchgate.net

Another avenue of exploration is the development of recyclable catalytic systems. This could involve the use of heterogeneous catalysts or the design of homogeneous catalysts that can be recovered and reused. Reducing catalyst loading and improving the atom economy of reactions involving this compound will also be important areas of focus.

Design of Next-Generation Catalysts Inspired by Organoboron Chemistry

The unique electronic properties of organoboron compounds are inspiring the design of a new generation of catalysts. nih.govtandfonline.com While this compound is primarily used as a reagent, its structure and reactivity can inform the development of novel organoboron catalysts. The Lewis acidity of the boron center, which can be tuned by modifying its substituents, is a key feature that can be exploited in catalysis. tandfonline.com

Future research may explore the synthesis of bifunctional catalysts that incorporate a cyclobutylmethylboron moiety. Such catalysts could combine a Lewis acidic boron center with a Brønsted basic site to facilitate dual activation of substrates in reactions like aldol (B89426) or Mannich additions. nih.govdur.ac.uk The steric bulk of the cyclobutylmethyl group could also be used to influence the stereochemical outcome of catalytic reactions.

Furthermore, the principles of frustrated Lewis pair (FLP) chemistry, where a bulky Lewis acid and a Lewis base are combined, could be applied. tandfonline.com A catalyst system inspired by the sterically hindered nature of cyclobutylmethylboron compounds could be designed to activate small molecules like H₂ or CO₂ for various chemical transformations.

Table 2: Potential Catalyst Designs Inspired by Organoboron Chemistry

Catalyst Type Design Principle Potential Application
Bifunctional Catalyst Combining a Lewis acidic boron center with a basic functional group. dur.ac.uk Asymmetric aldol and Mannich reactions.
Chiral Lewis Acid Catalyst Incorporating the cyclobutylmethyl group into a chiral ligand scaffold. Enantioselective Diels-Alder and cycloaddition reactions.

Expanding the Scope of Cyclobutylmethyl-Containing Architectures via Novel Transformations

While the Suzuki-Miyaura reaction is a powerful tool, expanding the repertoire of reactions for this compound is crucial for accessing a wider range of cyclobutylmethyl-containing molecular architectures. nih.gov The cyclobutane (B1203170) ring is an important motif in medicinal chemistry, and new methods for its incorporation are highly sought after. nih.govnih.gov

Future research will likely focus on developing novel transformations of the carbon-boron bond. For instance, the conversion of the trifluoroborate group into other functional groups, such as amines, halides, or thiols, would significantly increase the synthetic utility of this reagent. Radical-mediated reactions, initiated by photoredox catalysis or other methods, could enable the addition of the cyclobutylmethyl group across double and triple bonds. researchgate.net

Moreover, the development of new cross-coupling protocols beyond the Suzuki-Miyaura reaction is a promising area. This could include copper-catalyzed or nickel-catalyzed couplings that offer different reactivity and functional group tolerance. The unique steric and electronic properties of the cyclobutylmethyl group may also enable its participation in novel cyclization reactions to construct more complex polycyclic systems. numberanalytics.com The ultimate goal is to leverage the stability and reactivity of this compound to build intricate molecules for various applications, from pharmaceuticals to advanced materials. news-medical.net

Q & A

Q. Q1. What are the standard synthetic routes for preparing potassium cyclobutylmethyltrifluoroborate, and what challenges arise during isolation?

A1. This compound is typically synthesized via SN2 displacement of a bromomethyl precursor (e.g., potassium bromomethyltrifluoroborate) with cyclobutylmethoxide. Key challenges include:

  • Low solubility of the product in organic solvents (e.g., acetone), complicating purification.
  • Inorganic byproduct contamination (e.g., KBr).
    To address this, continuous Soxhlet extraction with hot acetone is recommended to isolate the product in high purity (≥95%) .

Q. Q2. How is the purity of this compound validated in academic research?

A2. Purity is assessed using:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 11B^{11}\text{B} NMR to confirm trifluoroborate anion integrity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight.
  • Melting Point (mp) analysis : Consistent mp ranges (e.g., 147–152°C for analogous compounds) indicate purity .

Q. Q3. What precautions are critical for handling this compound in the laboratory?

A3. Key safety measures include:

  • Personal Protective Equipment (PPE) : Safety goggles, nitrile gloves, and lab coats.
  • Storage : At 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Disposal : Via approved waste facilities, as it may release toxic HF upon decomposition .

Q. Q4. What are the primary applications of this compound in organic synthesis?

A4. This compound is used in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds, particularly for cyclobutane-containing pharmaceuticals. Its trifluoroborate group enhances stability, enabling reactions with aryl chlorides under mild conditions (e.g., Pd catalysis) .

Advanced Research Questions

Q. Q5. How can reaction conditions be optimized for cross-coupling with sterically hindered substrates?

A5. Optimization strategies include:

  • Catalyst selection : Pd(OAc)2_2 with bulky ligands (e.g., SPhos) improves coupling efficiency.
  • Solvent systems : Mixed solvents (THF/H2_2O) enhance solubility of polar intermediates.
  • Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .

Q. Q6. What analytical methods resolve contradictions in reported reactivity data for potassium trifluoroborate salts?

A6. Discrepancies (e.g., variable coupling yields) are investigated via:

  • Kinetic studies : Monitoring reaction progress by 19F^{19}\text{F} NMR to identify intermediates.
  • Computational modeling : DFT calculations to predict steric/electronic effects of the cyclobutylmethyl group.
  • Comparative assays : Testing under standardized conditions across labs .

Q. Q7. How does the cyclobutylmethyl group influence the stability and reactivity of potassium trifluoroborate salts?

A7. The cyclobutylmethyl group:

  • Increases steric hindrance , slowing hydrolysis but potentially reducing coupling rates.
  • Modifies electronic properties : The strained cyclobutane ring may enhance electrophilicity at the boron center.
    Stability is confirmed via accelerated aging tests (exposure to humidity and heat) .

Q. Q8. What methodologies enable large-scale synthesis (≥100 g) of this compound?

A8. Scalable synthesis involves:

  • Batch optimization : Using excess alkoxide (3 equiv) to drive SN2 displacement to completion.
  • Automated Soxhlet extraction : For efficient isolation without column chromatography.
  • Quality control : In-line FTIR monitoring during synthesis to detect residual starting materials .

Q. Q9. How are solubility limitations addressed in catalytic applications of this compound?

A9. Strategies include:

  • Micellar catalysis : Using surfactants (e.g., TPGS-750-M) in water to solubilize hydrophobic substrates.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity.
  • Co-solvent systems : DMSO/THF mixtures for polar reaction environments .

Q. Q10. What computational tools predict viable synthetic routes for novel potassium trifluoroborate derivatives?

A10. AI-driven platforms (e.g., Template_relevance Reaxys) analyze reaction databases to propose routes based on:

  • Retrosynthetic feasibility : Prioritizing SN2 or Miyaura borylation pathways.
  • Byproduct minimization : Selecting precursors with high atom economy.
  • Energy profiles : Identifying low-energy intermediates via machine learning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.